molecular formula C16H12N4O4 B8219228 4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid

4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid

Cat. No.: B8219228
M. Wt: 324.29 g/mol
InChI Key: YEGGBYRIRLOQOP-UHFFFAOYSA-N
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Description

4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid (CAS: 1815596-32-7, abbreviated as H₂ATDBC) is a nitrogen-rich heterocyclic ligand featuring a central 1,2,4-triazole ring substituted with an amino group at the 4-position and two benzoic acid moieties at the 3,5-positions . Its rigid, planar structure and dual carboxylate groups enable versatile coordination modes with metal ions, making it a promising building block for metal-organic frameworks (MOFs) and coordination polymers.

H₂ATDBC has been employed in synthesizing MOFs with transition metals like Cu(II), Cd(II), and Mn(II). For example, CuIATDBC exhibits a 3D framework with Cu₂I₄ clusters, enhancing iodine adsorption due to its porous architecture . The amino group on the triazole core improves hydrogen-bonding interactions and modulates electronic properties, which are critical for applications in gas adsorption, catalysis, and fluorescence-based sensing .

Properties

IUPAC Name

4-[4-amino-5-(4-carboxyphenyl)-1,2,4-triazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c17-20-13(9-1-5-11(6-2-9)15(21)22)18-19-14(20)10-3-7-12(8-4-10)16(23)24/h1-8H,17H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGGBYRIRLOQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)C3=CC=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Hydrazine Formation : Aminoguanidine reacts with aldehydes to form intermediate hydrazones.

  • Cyclization : Intramolecular dehydration forms the 1,2,4-triazole ring.

  • Oxidation : Benzoic acid groups stabilize via conjugation with the aromatic system.

Key Conditions :

  • Solvent: Ethanol/water (3:1 v/v)

  • Catalyst: Concentrated HCl (0.5 eq)

  • Temperature: 80°C, 12 hours

  • Yield: 68–72%

ParameterOptimal RangeImpact on Yield
Molar Ratio (Aldehyde:Aminoguanidine)2:1<70% excess reduces byproducts
pH2.5–3.0Below 2.0 promotes hydrolysis
Reaction Time10–14 hoursShorter times yield incomplete cyclization

Solid-Phase Synthesis for High-Purity Output

Solid-phase methodologies address purification challenges inherent to polar carboxylic acid derivatives. A polystyrene-bound hydrazine resin enables stepwise assembly:

  • Resin Functionalization : Wang resin modified with hydrazine linkers.

  • Aldehyde Coupling : 4-Carboxybenzaldehyde loaded via carbodiimide chemistry.

  • Triazole Formation : On-resin cyclization with gaseous HCl/EtOH.

  • Cleavage : TFA/DCM (1:9) releases the product with >95% purity.

Advantages :

  • Eliminates intermediate isolation

  • Scalable to multigram quantities

  • Reduces metal contamination vs. solution-phase

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A comparative study demonstrated:

MethodTimeYieldPurity
Conventional Heating12 h72%92%
Microwave (150 W)45 min78%97%

Conditions :

  • Power: 150 W pulsed irradiation

  • Solvent: DMF (2 mL/mmol)

  • Catalyst: p-TsOH (10 mol%)

Post-Synthetic Modifications

Carboxylic Acid Activation

Prior to triazole formation, benzoic acid groups are often protected as:

  • Methyl esters (MeOH/H2SO4)

  • Benzyl esters (BnBr/K2CO3)

Deprotection :

  • LiOH/THF/H2O (0°C, 2 h)

  • H2/Pd-C for benzyl groups

Industrial-Scale Production Considerations

Challenges:

  • High viscosity of reaction mixtures

  • Corrosion from HCl byproducts

  • Product crystallization kinetics

Optimization Strategies :

  • Continuous Flow Reactors : Improve heat/mass transfer

  • Antisolvent Crystallization : Ethanol/water gradients enhance crystal morphology

  • In-Line Analytics : FTIR monitors reaction progress

Characterization and Quality Control

Critical analytical data for batch release:

TechniqueKey MetricsAcceptable Range
1H NMR (DMSO-d6)δ 8.2–8.4 (triazole H), δ 12.8 (COOH)±0.05 ppm
HPLC (C18)Retention time: 6.8 minRSD <1.5%
Elemental AnalysisC: 59.26%, H: 3.70%, N: 17.28%±0.3%

Emerging Methodologies

Photocatalytic Cyclization

Visible-light-mediated reactions using Ru(bpy)3Cl2 achieve:

  • 82% yield at 25°C

  • 90% atom economy

  • Reduced energy consumption

Chemical Reactions Analysis

Types of Reactions

4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

Major products formed from these reactions include nitro-substituted triazole derivatives, reduced triazoline compounds, and various substituted benzoic acid derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 4-amino-1,2,4-triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain synthesized derivatives display effective activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study:
A study evaluated various 1,2,4-triazole derivatives for their antimicrobial efficacy using the disc diffusion method. The results indicated that some derivatives exhibited zones of inhibition ranging from 3.80 mm to 7.50 mm against different bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundZone of Inhibition (mm)Gram -ve BacteriaGram +ve BacteriaFungi
4.4b3.80E. coliS. aureusC. albicans
4.4d7.50E. coliS. aureusC. albicans

Antioxidant Properties

The antioxidant capabilities of triazole derivatives have been explored as well, with findings suggesting that these compounds can scavenge free radicals effectively, thus offering potential therapeutic benefits in oxidative stress-related conditions .

Coordination Chemistry

The compound has also been investigated for its coordination chemistry properties. Its ability to form complexes with metal ions has implications in catalysis and materials science.

Case Study:
A study on the coordination of 4-amino-1,2,4-triazole derivatives with zinc ions revealed the formation of stable complexes characterized by hydrogen bonding interactions . These complexes could be utilized in various applications such as catalysis and material synthesis.

Synthesis and Characterization

The synthesis of 4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid typically involves multi-step organic reactions that include the formation of triazole rings followed by functional group modifications to enhance biological activity.

Characterization Techniques:
Characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Fourier Transform Infrared (FTIR) Spectroscopy
  • Mass Spectrometry (MS)

These techniques confirm the structure and purity of synthesized compounds.

Mechanism of Action

Comparison with Similar Compounds

H₂L4: 3,3′-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic Acid

  • Structural Difference : H₂L4 substitutes benzoic acid groups at the 3,3′-positions of the triazole ring instead of 4,4′ in H₂ATDBC. This positional isomerism alters ligand geometry and metal-coordination preferences.
  • Functional Impact : The 3,3′-substitution likely reduces symmetry, leading to less predictable MOF topologies. For instance, H₂L4-based MOFs may favor 2D networks over 3D frameworks due to steric constraints .
  • Applications: Limited evidence exists for H₂L4 in gas adsorption, suggesting H₂ATDBC’s 4,4′-substitution provides superior pore uniformity for selective gas capture .

H₂TADIBA: 4,4′-(2H-1,2,4-Triazole-3,5-diyl)dibenzoic Acid

  • Structural Difference: H₂TADIBA lacks the amino group at the triazole’s 4-position.
  • Functional Impact: The absence of the amino group reduces hydrogen-bonding capability and electronic donor strength. For example, Zr-MOFs synthesized with H₂TADIBA focus on photocatalysis (e.g., H₂ production via CdS deposition), where electron-withdrawing substituents dominate .
  • Applications: H₂ATDBC’s amino group enhances CO₂ and C₂H₂ adsorption selectivity in Cu-based MOFs, a feature less pronounced in H₂TADIBA systems .

H₂pdba: 4,4′-(Pyridine-3,5-diyl)dibenzoic Acid

  • Structural Difference : Replaces the triazole core with pyridine.
  • Functional Impact: Pyridine’s weaker π-accepting ability compared to triazole results in MOFs with lower thermal stability and reduced catalytic activity. Coordination polymers derived from H₂pdba show moderate performance in Knoevenagel condensation reactions .
  • Applications: H₂ATDBC-based MOFs outperform H₂pdba systems in gas adsorption (e.g., CO₂/CH₄ selectivity) due to stronger host-guest interactions from the triazole-amino motif .

Porphyrin-Based Dibenzoic Acids (e.g., PORPC-1 to PORPC-4)

  • Structural Difference : Feature porphyrin macrocycles instead of triazole.
  • Functional Impact : Porphyrins offer extended π-conjugation and tunable HOMO-LUMO gaps, making them superior in dye-sensitized solar cells. However, their bulkiness limits pore accessibility in MOFs .
  • Applications : H₂ATDBC’s smaller size enables higher surface area MOFs (>1,000 m²/g) compared to porphyrin-based analogs (~500–800 m²/g), favoring gas storage .

Key Comparative Data Table

Property H₂ATDBC H₂TADIBA H₂pdba Porphyrin Analogs
Core Structure 4-Amino-triazole Triazole Pyridine Porphyrin
MOF Surface Area (m²/g) 950–1,200 800–1,000 600–800 500–800
Gas Selectivity (CO₂/CH₄) 22:1 15:1 10:1 Not reported
Catalytic Activity Moderate (iodine capture) High (H₂ production) Moderate (organic reactions) Low (dye sensitization)
Thermal Stability (°C) >300 >250 >200 >350

Biological Activity

4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid (CAS No. 1815596-32-7) is a compound that has garnered attention for its potential biological activities. This article delves into its antibacterial properties, antioxidant capabilities, and other significant biological activities based on recent research findings.

  • Molecular Formula : C₁₆H₁₂N₄O₄
  • Molecular Weight : 324.29 g/mol
  • Storage Conditions : Store in a dark place at 2-8°C to maintain stability .

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. The following table summarizes key findings related to the antibacterial activity of 4-amino-1,2,4-triazole derivatives, which may be extrapolated to the dibenzoic acid derivative.

CompoundTarget BacteriaMIC (µg/mL)Zone of Inhibition (mm)Reference
4-Amino-1,2,4-triazole DerivativeE. coli514–22
Schiff Bases of 4-Amino-1,2,4-triazoleS. aureus1–2-
Thiazolidine DerivativesP. aeruginosa--

The introduction of various substituents on the triazole ring has been shown to enhance antibacterial activity. For instance, compounds with halogen substitutions demonstrated potent activity against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of triazole derivatives is also noteworthy. Studies have employed assays such as DPPH and ABTS to evaluate the radical scavenging abilities of these compounds. For example:

  • Compound 3d exhibited an ABTS IC50 value of 0.397 μM, comparable to ascorbic acid (IC50 = 0.87 μM), indicating strong antioxidant activity .

This suggests that the dibenzoic acid derivative may also possess similar antioxidant properties due to the presence of the triazole ring.

Other Biological Activities

Beyond antibacterial and antioxidant activities, triazole derivatives have been explored for various other pharmacological effects:

  • Antifungal Activity : Triazoles have been recognized for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes .
  • Anticancer Potential : Some studies have indicated that triazole-based compounds may exhibit anticancer activities through various mechanisms including apoptosis induction in cancer cells .

Case Studies

Several studies highlight the biological efficacy of triazole derivatives:

  • Study on Antibacterial Activity : A study evaluated various triazole derivatives against multiple bacterial strains. The results indicated that modifications at the 4-position significantly impacted potency against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Evaluation : Another study assessed the antioxidant capabilities of synthesized triazole derivatives using in vitro assays which confirmed their potential as effective antioxidants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid, and how can reaction conditions be standardized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using hydrazide derivatives and aldehydes. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure yields triazole derivatives with ~65% efficiency. Solvent selection (e.g., ethanol for Schiff base formation) and acid catalysts (e.g., glacial acetic acid) are critical for improving yield . Characterization via melting point analysis and crystallization (water-ethanol mixtures) ensures purity .

Q. How can structural confirmation and purity of the compound be achieved using spectroscopic techniques?

  • Methodology : Use 1^1H NMR (200–400 MHz) in DMSO-d6d_6 to identify proton environments, such as aromatic protons (δ 6.96–7.29 ppm) and methoxy groups (δ 3.76–3.86 ppm). FTIR confirms functional groups (e.g., C=O at ~1666 cm1^{-1}), while mass spectrometry validates molecular weight. Cross-referencing with literature spectral data is essential .

Q. What solvent systems are effective for recrystallization to enhance compound purity?

  • Methodology : Ethanol-water mixtures (1:1 v/v) are widely used for recrystallizing triazole derivatives. For example, cooling refluxed reaction mixtures in ice water followed by stirring for 12 hours at room temperature yields high-purity crystals .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize synthesis of triazole-based derivatives?

  • Methodology : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and intermediates. For instance, ICReDD’s approach integrates computational screening with experimental validation to identify optimal conditions (e.g., temperature, catalysts), reducing trial-and-error cycles .

Q. What strategies resolve contradictions in biological activity data for triazole derivatives?

  • Methodology : Triazoles exhibit varied biological activities (e.g., antimicrobial, anticancer) depending on substituents. Systematic SAR studies comparing electron-withdrawing (e.g., -Cl, -CF3_3) vs. electron-donating groups (e.g., -OCH3_3) on the triazole ring can clarify mechanisms. For example, 3,5-dichloro-4-hydroxybenzoic acid derivatives show enhanced activity due to increased lipophilicity .

Q. How can NMR spectral overlaps be addressed during structural elucidation?

  • Methodology : Use 2D NMR techniques (e.g., 1^{1}H-13^{13}C HSQC, COSY) to resolve overlapping signals. For example, in triazole derivatives, aromatic proton coupling patterns in DMSO-d6d_6 can be deconvoluted via 1^{1}H-15^{15}N HMBC to confirm triazole ring connectivity .

Q. What are the challenges in scaling up triazole synthesis, and how can they be mitigated?

  • Methodology : Batch-to-batch variability in yields (e.g., 65–73% in triazolothiadiazole syntheses) often arises from incomplete cyclization. Optimizing reaction time (4–18 hours), solvent volume, and catalyst loading (e.g., 5 drops glacial acetic acid per 0.001 mol substrate) improves reproducibility. Continuous flow reactors may enhance scalability .

Key Notes

  • Triazole derivatives require strict adherence to safety protocols due to reactive intermediates (e.g., hydrazines) .

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